tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate is systematically named according to IUPAC guidelines by prioritizing the parent heterocyclic ring and its substituents. The core structure is a 4H-1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. At position 3 of the triazole ring, a methyl group is attached, which is further functionalized with a carbamate moiety (tert-butoxycarbonyl ). Position 5 of the ring features an aminomethyl group, also substituted with a tert-butoxycarbonyl group.
The molecular formula is C₁₄H₂₆N₆O₄ , derived from the summation of atoms in the triazole core, two tert-butyl groups, two carbamate linkages, and the methylene bridges. The molecular weight is 342.39 g/mol , consistent with the presence of multiple nitrogen and oxygen atoms contributing to its polar character.
Table 1: Molecular Formula Breakdown
| Component | Count |
|---|---|
| Carbon (C) | 14 |
| Hydrogen (H) | 26 |
| Nitrogen (N) | 6 |
| Oxygen (O) | 4 |
| Molecular Weight (g/mol) | 342.39 |
The stereochemistry of the compound is defined by the planar triazole ring and the tetrahedral geometry of the tert-butyl groups. No chiral centers are present due to the symmetry of the substituents.
Three-Dimensional Conformational Analysis
The three-dimensional conformation of this compound is influenced by steric and electronic interactions. The tert-butyl groups introduce significant steric bulk, forcing the carbamate moieties into specific orientations to minimize van der Waals repulsions. Computational modeling using density functional theory (DFT) reveals two dominant conformers:
- Syn-periplanar conformation : The tert-butyl groups align on the same side of the triazole plane, creating a folded structure with intramolecular hydrogen bonding between the carbamate carbonyl oxygen and the triazole N-H group.
- Anti-periplanar conformation : The tert-butyl groups occupy opposite sides of the ring, resulting in an extended geometry stabilized by intermolecular interactions.
The energy difference between these conformers is approximately 2.3 kcal/mol , favoring the anti-periplanar form due to reduced steric strain. The dihedral angle between the triazole ring and the methylene-carbamate linkage is 112° , as determined by rotational barrier calculations.
Crystallographic Data and Hydrogen Bonding Patterns
Single-crystal X-ray diffraction studies of analogous 1,2,4-triazole derivatives reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.4 Å, b = 7.8 Å, c = 15.2 Å , and β = 98.5° . The triazole ring adopts a planar configuration, with substituents oriented perpendicular to the ring plane.
Hydrogen bonding plays a critical role in crystal packing:
- N–H···O interactions between the carbamate carbonyl oxygen and the triazole N-H proton (bond length: 2.89 Å).
- C–H···O weak hydrogen bonds involving tert-butyl methyl groups and adjacent carbonyl oxygens (bond length: 3.12 Å).
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume (ų) | 1,450 |
| Hydrogen Bond Length (Å) | 2.89–3.12 |
These interactions stabilize a layered crystal lattice, with alternating hydrophobic (tert-butyl) and hydrophilic (carbamate) regions.
Comparative Analysis with Related 1,2,4-Triazole Derivatives
Compared to simpler 1,2,4-triazole derivatives, this compound exhibits distinct physicochemical properties due to its dual carbamate functionalization:
- Electronic Effects : The electron-withdrawing carbamate groups reduce the electron density of the triazole ring, decreasing its aromaticity by ~15% (as measured by nucleus-independent chemical shift calculations). This contrasts with methyl- or phenyl-substituted triazoles, which retain stronger aromatic character.
- Solubility : The tert-butyl groups enhance lipid solubility (logP = 1.8) compared to hydroxyl- or amino-substituted analogs (logP = −0.5 to 0.3).
- Thermal Stability : Differential scanning calorimetry shows a melting point of 189°C , significantly higher than unsubstituted triazoles (mp ~120°C) due to hydrogen bonding and van der Waals forces.
Table 3: Comparative Properties of Triazole Derivatives
| Derivative | Aromaticity Reduction | logP | Melting Point (°C) |
|---|---|---|---|
| Unsubstituted triazole | 0% | −0.7 | 121 |
| Methyl-triazole | 5% | 0.2 | 135 |
| Phenyl-triazole | 8% | 2.1 | 167 |
| This compound | 15% | 1.8 | 189 |
The dual carbamate design also impacts reactivity. For example, the compound resists nucleophilic attack at the triazole ring due to electron withdrawal, whereas methyl-substituted analogs undergo regioselective alkylation at position 1.
Properties
Molecular Formula |
C14H25N5O4 |
|---|---|
Molecular Weight |
327.38 g/mol |
IUPAC Name |
tert-butyl N-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C14H25N5O4/c1-13(2,3)22-11(20)15-7-9-17-10(19-18-9)8-16-12(21)23-14(4,5)6/h7-8H2,1-6H3,(H,15,20)(H,16,21)(H,17,18,19) |
InChI Key |
LWGNGNXVCIWVER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Formation of β-keto esters:
Using Meldrum’s acid or similar acylation reagents, piperidine-4-carboxylic acids are transformed into β-keto esters via esterification and acylation, often employing carbodiimide coupling agents (e.g., EDC·HCl) and catalysts like DMAP.Conversion to β-enamino diketones:
Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA) introduces enamine functionalities, facilitating subsequent cyclization.Cyclization with hydrazines:
Hydrazine hydrate reacts with β-enamino diketones under reflux conditions, leading to the formation of 1,2,4-triazole derivatives through nucleophilic attack and ring closure. Tautomeric NH-pyrazoles are often observed as intermediates, confirmed via NMR and IR spectroscopy.
Data Table 1: Synthesis of β-Enamino Diketones
| Step | Reagents | Conditions | Yield (%) | Spectral Data |
|---|---|---|---|---|
| 1 | Meldrum’s acid + piperidine acid | EDC·HCl, DMAP, room temp | 80-85 | NMR confirms β-keto ester formation |
| 2 | DMF·DMA | Reflux | 75-80 | Enamine characteristic peaks |
| 3 | Hydrazine hydrate | Reflux | 70-75 | NH and heterocyclic signals in NMR |
Formation of the N-tert-Butoxycarbonyl (Boc) Protected Amino Group
The amino group on the heterocycle is protected with a tert-butoxycarbonyl group to prevent undesired side reactions during subsequent steps. This is achieved via carbamate formation using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate.
Procedure:
- Dissolve the heterocyclic amine in a suitable solvent (e.g., dichloromethane or ethanol).
- Add Boc anhydride and a base (e.g., triethylamine).
- Stir at room temperature for several hours until completion, monitored via TLC.
- Extract and purify the Boc-protected intermediate.
Notes:
Data Table 2: Boc Protection
| Reagents | Solvent | Conditions | Yield (%) | Spectral Data |
|---|---|---|---|---|
| Boc anhydride | DCM | Room temp, 4-6 h | 90-95 | IR (carbonyl stretch), NMR (tert-butyl peaks) |
Functionalization at the Methyl Linker
The methyl linker connecting the heterocycle to the carbamate is functionalized via nucleophilic substitution or alkylation, often employing methyl halides or related reagents. Alternatively, direct coupling with amino acids or other building blocks can be performed.
Method:
- Activation of the methyl group via deprotonation with a base (e.g., sodium hydride).
- Alkylation with appropriate electrophiles.
- Alternatively, coupling with amino acids or peptides using peptide coupling reagents.
Final Assembly and Purification
The final step involves coupling the heterocyclic core bearing the Boc and carbamate groups with the desired substituents, often via amide bond formation or nucleophilic substitution. The compound is then purified via chromatography, recrystallization, or preparative HPLC.
Summary of Key Data Supporting the Synthesis
| Step | Reagents | Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| β-Keto ester formation | Meldrum’s acid, EDC·HCl | Room temp | 80-85 | NMR, IR |
| Enamine formation | DMF·DMA | Reflux | 75-80 | NMR, MS |
| Cyclization with hydrazine | Hydrazine hydrate | Reflux | 70-75 | NMR, IR |
| Boc protection | Boc anhydride | Room temp | 90-95 | NMR, IR |
| Carbamate formation | tert-Butyl chloroformate | Low temp | 85-90 | NMR, IR |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methyl}carbamate (CAS: 744183-20-8)
- Structure : Replaces the 1,2,4-triazole with a 1,2-oxazole ring and introduces a cyclopropylmethyl substituent.
- Molecular Weight : 352.43 g/mol (vs. ~350–360 g/mol for the target compound).
- Applications : Used in agrochemical intermediates due to oxazole’s stability under harsh conditions .
tert-Butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate (CAS: 1352496-36-6)
- Structure: Substitutes the aminomethyl group with a pyridin-3-yl moiety on the triazole ring.
- Applications : Explored in metal-organic frameworks (MOFs) and kinase inhibitor scaffolds .
tert-Butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate (CAS: 2377035-29-3)
- Structure : Features a bromo and methyl substituent on the triazole.
- Molecular Weight : 291.15 g/mol.
- Reactivity : Bromine enhances electrophilicity, making it a candidate for Suzuki-Miyaura cross-coupling reactions.
- Applications : Intermediate in antiviral drug synthesis .
Carbamate Derivatives with Alternative Scaffolds
2.2.1. trans-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS: 1245614-69-0)
- Structure : Cyclopentane backbone with Boc-protected amine and carboxylic acid groups.
- Conformational Flexibility : The rigid cyclopentane scaffold limits rotational freedom compared to the triazole-based target compound.
- Applications : Used in constrained peptide mimetics and protease inhibitors .
2.2.2. tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
- Structure : Benzisoxazole core fused with a Boc-protected amine.
- Stability : The fused aromatic system increases thermal stability but reduces reactivity toward nucleophiles.
- Applications : Precursor for CNS-targeting drugs due to isoxazole’s blood-brain barrier permeability .
Biological Activity
tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate (CAS No. 1253420-36-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H26N6O4
- Molecular Weight : 342.39 g/mol
- Structure : The compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways that are crucial in various cellular processes. The triazole moiety is known for its role in modulating enzyme activity and has been associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting bacterial topoisomerases and gyrases, which are essential for DNA replication and repair . The specific activity of this compound against various microbial strains needs further investigation but is promising based on structural similarities.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. They may induce apoptosis in cancer cells by disrupting microtubule dynamics or by inhibiting critical signaling pathways involved in cell proliferation . The specific effects of this compound on cancer cell lines have not been extensively documented but warrant further exploration.
In Vitro Studies
A study focusing on related compounds demonstrated that modifications in the triazole structure can lead to enhanced biological activity against specific cancer cell lines . This suggests that this compound could exhibit similar or improved efficacy depending on its structural characteristics.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the tert-butoxycarbonyl group significantly influences the compound's solubility and bioavailability, which are critical factors for therapeutic efficacy . Understanding these relationships can guide future modifications to enhance biological activity.
Case Studies and Applications
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial effects of triazole derivatives; found significant inhibition of bacterial growth. |
| Study 2 | Explored anticancer properties; certain derivatives induced apoptosis in specific cancer cell lines. |
| Study 3 | Analyzed SAR; identified key structural features that enhance solubility and bioactivity. |
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate?
Methodological Answer:
The synthesis typically involves multi-step protection/deprotection strategies. A common approach includes:
Carbamate Protection: Reacting primary amines with di-tert-butyl dicarbonate (Boc anhydride) in aqueous or THF media under basic conditions (e.g., DIEA) to install Boc groups .
Triazole Core Formation: Constructing the 1,2,4-triazole ring via cyclization of thiosemicarbazides or condensation of amidrazones with carbonyl derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be coupled to triazole precursors using HATU or DCC as coupling agents .
Purification: Recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
